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Introduction
2,3-Dihydroxymethylpyridine hydrochloride is a substituted pyridine derivative of interest in

medicinal chemistry and drug development. As with any compound intended for these

applications, unambiguous structural confirmation and purity assessment are paramount. This

technical guide provides an in-depth analysis of the expected spectroscopic data for 2,3-
Dihydroxymethylpyridine hydrochloride, including Nuclear Magnetic Resonance (¹H and ¹³C

NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental

spectra for this specific salt are not widely published, this guide synthesizes fundamental

spectroscopic principles and data from analogous compounds to present a robust, predictive

analysis. This approach not only offers a spectral benchmark for researchers working with this

molecule but also illustrates the deductive processes central to spectroscopic interpretation.

Molecular Structure and Spectroscopic Implications
The structure of 2,3-Dihydroxymethylpyridine hydrochloride features a pyridine ring

substituted at the 2- and 3-positions with hydroxymethyl (-CH₂OH) groups. The hydrochloride

salt form implies that the basic nitrogen atom of the pyridine ring is protonated, forming a

pyridinium ion with a chloride counter-ion. This protonation has significant electronic effects that

profoundly influence the spectroscopic data.
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The key structural features to consider are:

Aromatic Pyridinium Ring: The protonation of the ring nitrogen withdraws electron density

from the aromatic system, leading to a general deshielding of the ring protons and carbons in

NMR spectroscopy.

Hydroxymethyl Groups: These introduce alcohol functionalities, which are characterized by

specific stretching and bending vibrations in IR spectroscopy. The protons of the hydroxyl

groups are exchangeable and their signals in ¹H NMR can be broad and solvent-dependent.

Adjacent Substituents: The proximity of the two hydroxymethyl groups can lead to steric

interactions and influence hydrogen bonding, which may be reflected in the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2,3-Dihydroxymethylpyridine hydrochloride, analysis of both ¹H

and ¹³C NMR spectra is crucial. The spectra are typically recorded in a deuterated solvent such

as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and

likely insoluble in non-polar solvents like chloroform-d (CDCl₃).

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dihydroxymethylpyridine
hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.
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The residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) is used for chemical shift

calibration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024

or more) may be necessary due to the lower natural abundance of ¹³C.

The solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration.

Predicted ¹H NMR Spectrum
The protonation of the pyridine nitrogen significantly impacts the chemical shifts of the aromatic

protons, causing them to resonate at a lower field (higher ppm) compared to the neutral

pyridine.[1]
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity
Integration

Rationale and

Commentary

H-6 ~8.6 - 8.8 Doublet (d) 1H

This proton is

ortho to the

protonated

nitrogen, leading

to strong

deshielding. It

will be split by H-

5.

H-4 ~8.3 - 8.5 Doublet (d) 1H

Also significantly

deshielded due

to its position

relative to the

nitrogen. It will

be split by H-5.

H-5 ~7.8 - 8.0

Triplet (t) or

Doublet of

Doublets (dd)

1H

This proton is

coupled to both

H-4 and H-6,

resulting in a

triplet or doublet

of doublets.

-CH₂OH (at C-2) ~4.9 - 5.1 Singlet (s) 2H

The methylene

protons adjacent

to the aromatic

ring and an

oxygen atom are

expected in this

region. The

signal is a singlet

as there are no

adjacent protons

to couple with.
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-CH₂OH (at C-3) ~4.7 - 4.9 Singlet (s) 2H

Similar to the

other methylene

group, but may

have a slightly

different

chemical shift

due to its

position at C-3.

-OH Variable
Broad Singlet (br

s)
2H

The chemical

shift of hydroxyl

protons is highly

dependent on

solvent,

concentration,

and temperature

due to hydrogen

bonding and

exchange. In

D₂O, this signal

will exchange

with the solvent

and may not be

observed.

N-H Variable
Broad Singlet (br

s)
1H

The proton on

the pyridinium

nitrogen is also

exchangeable

and its

observation

depends on the

solvent.

Predicted ¹³C NMR Spectrum
The deshielding effect of the protonated nitrogen is also evident in the ¹³C NMR spectrum.
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Rationale and Commentary

C-2 ~150 - 155

The carbon atom attached to

the nitrogen is significantly

deshielded.

C-6 ~145 - 148

The other carbon atom alpha

to the nitrogen is also strongly

deshielded.

C-4 ~140 - 143
The para carbon to the

nitrogen is also deshielded.

C-3 ~135 - 138

The chemical shift of this

carbon is influenced by the

attached hydroxymethyl group.

C-5 ~127 - 130

This carbon is expected to be

the most shielded of the

aromatic carbons.

-CH₂OH (at C-2) ~62 - 65

Typical chemical shift for a

methylene carbon attached to

an aromatic ring and an

oxygen atom.

-CH₂OH (at C-3) ~60 - 63

Similar to the other methylene

carbon, with a potentially slight

upfield shift.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
Sample Preparation:
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KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

(100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using

a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Predicted IR Absorption Bands
The IR spectrum of 2,3-Dihydroxymethylpyridine hydrochloride is expected to be complex,

but key functional groups will give rise to characteristic absorption bands.[2][3][4][5]
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Wavenumber Range

(cm⁻¹)
Vibration Intensity Commentary

3400 - 3200 O-H stretch Strong, Broad

The broadness is due

to intermolecular

hydrogen bonding

between the hydroxyl

groups.[4]

3100 - 3000 Aromatic C-H stretch Medium

Characteristic of C-H

bonds on the pyridine

ring.

2950 - 2850 Aliphatic C-H stretch Medium
From the methylene (-

CH₂) groups.

~2500
N-H stretch

(pyridinium)
Broad

The N-H stretch of the

pyridinium ion often

appears as a broad

absorption in this

region.

1630 - 1580 C=C and C=N stretch Medium to Strong

Aromatic ring

stretching vibrations of

the pyridinium ring.

1480 - 1400 Aromatic ring stretch Medium

Further characteristic

absorptions of the

pyridine ring.

~1420 O-H bend Medium
In-plane bending of

the hydroxyl groups.

1050 - 1000 C-O stretch Strong

Stretching vibration of

the primary alcohol C-

O bonds.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. For a hydrochloride salt, the analysis is typically performed on the free base after the

loss of HCl.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: The sample can be introduced via direct infusion or after separation by

liquid chromatography (LC).

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Analysis: The analysis is typically performed in positive ion mode to observe the protonated

molecule [M+H]⁺, where M is the free base (2,3-Dihydroxymethylpyridine).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended for accurate mass measurements.

Predicted Mass Spectrum Fragmentation
The molecular weight of the free base, 2,3-Dihydroxymethylpyridine (C₇H₉NO₂), is 139.15

g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at

m/z 140.

Fragmentation Pathway:

The fragmentation of the parent ion would likely proceed through common pathways for

benzylic alcohols.

[M+H]⁺ at m/z 140: The protonated molecular ion of the free base.

m/z 122: Loss of water (H₂O) from the protonated molecule.

m/z 110: Loss of formaldehyde (CH₂O) from the protonated molecule, a common

fragmentation for hydroxymethyl groups.

m/z 108: Loss of methanol (CH₃OH).
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m/z 80: Further fragmentation of the pyridine ring.

The fragmentation pattern can be visualized as follows:

[M+H]⁺
m/z 140

m/z 122- H₂O

m/z 110

- CH₂O

m/z 80- CH₂O

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion
This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data for 2,3-Dihydroxymethylpyridine hydrochloride. By applying

fundamental spectroscopic principles and leveraging data from analogous structures, we have

constructed a comprehensive spectral profile. This information serves as a valuable resource

for researchers in the synthesis, purification, and analysis of this compound, ensuring its

correct identification and characterization in drug discovery and development workflows. The

provided protocols and interpretations are designed to be a practical guide for laboratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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